Cas no 2229564-39-8 (1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol)
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol
- EN300-1952436
- 2229564-39-8
-
- Inchi: 1S/C6H5ClF2N2O/c7-4-2-10-1-3(11-4)5(12)6(8)9/h1-2,5-6,12H
- InChI Key: WVSIUPAEFCMVCB-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(C(F)F)O)=N1
Computed Properties
- Exact Mass: 194.0058468g/mol
- Monoisotopic Mass: 194.0058468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46Ų
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952436-0.05g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-0.1g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-0.25g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-0.5g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-1.0g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1952436-2.5g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-5.0g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1952436-10.0g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1952436-1g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1952436-5g |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol |
2229564-39-8 | 5g |
$2858.0 | 2023-09-17 |
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol
Introduction to 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol (CAS No: 2229564-39-8)
1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol, identified by its CAS number 2229564-39-8, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a chloropyrazine core and difluoroethyl substituents, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both chlorine and fluorine atoms introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.
The pyrazine ring is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules targeting various diseases. The introduction of a chlorine atom at the 6-position enhances the electrophilicity of the ring, facilitating further functionalization. Concurrently, the difluoroethyl group introduces fluorine atoms, which are renowned for their ability to modulate metabolic stability, binding affinity, and lipophilicity in drug candidates. This combination makes 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated pyrazines due to their diverse applications in medicinal chemistry. Studies have demonstrated that fluorine substitution can significantly alter the pharmacokinetic properties of molecules, often leading to improved efficacy and reduced toxicity. For instance, fluorinated analogs of existing drugs have shown enhanced binding to biological targets, leading to more potent therapeutic effects. The compound 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol aligns with this trend, as its structure suggests potential interactions with enzymes and receptors relevant to human health.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The reactive sites present in its structure—such as the hydroxyl group and the chloropyrazine ring—can be further modified through various chemical reactions. This flexibility allows chemists to design derivatives with tailored properties for specific therapeutic applications. For example, modifications at the hydroxyl group could introduce new functionalities that enhance solubility or target specific biological pathways.
Recent advancements in computational chemistry have further highlighted the importance of fluorinated pyrazines in drug design. Molecular modeling studies have shown that the electronic distribution in 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol can be finely tuned by substituents at different positions. This tunability is crucial for optimizing interactions with biological targets, such as enzymes and receptors. Additionally, computational methods have been used to predict the metabolic stability of this compound, providing insights into its potential pharmacokinetic behavior.
The synthesis of 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol presents an interesting challenge due to the complexity of its structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a laboratory scale. Techniques such as cross-coupling reactions and fluorination methods have been employed to construct the desired framework efficiently. These advances not only facilitate access to this compound but also pave the way for synthesizing more complex derivatives.
From a biological perspective, the potential activities of 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol are intriguing. The chloropyrazine moiety is known to interact with various biological targets, including kinases and transcription factors. The difluoroethyl group may contribute to enhanced binding affinity by modulating hydrophobic interactions and electronic effects. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation.
The development of new drugs is an iterative process that relies on both experimental validation and computational predictions. As such, further research is needed to fully elucidate the biological profile of 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol. In vitro assays can provide critical data on its interaction with biological targets, while animal models can offer insights into its pharmacokinetic and pharmacodynamic properties. These studies will be essential for determining its potential as a lead compound or intermediate in drug development pipelines.
The role of fluorinated compounds in modern medicine cannot be overstated. Their unique properties make them invaluable tools for designing drugs with improved efficacy and safety profiles. The case of 1-(6-chloropyrazin-2-yl)-2,2-difluoroethan-1-ol exemplifies how structural modifications can lead to novel bioactive molecules with significant therapeutic potential. As research continues to uncover new applications for fluorinated pyrazines, compounds like this one are likely to play an increasingly important role in pharmaceutical development.
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